
4,4'-Bis(azidomethyl)biphenyl
Übersicht
Beschreibung
4,4’-Bis(azidomethyl)biphenyl is a chemical compound with the molecular formula C14H12N6 . It is a type of organic azide, a family of compounds known for their exceptional reactivity .
Synthesis Analysis
The synthesis of 4,4’-Bis(azidomethyl)biphenyl and similar compounds often involves reactions such as the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes, yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(azidomethyl)biphenyl is characterized by its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .Chemical Reactions Analysis
Organic azides like 4,4’-Bis(azidomethyl)biphenyl are known for their propensity to release nitrogen by thermal activation or photolysis . This reaction produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Bis(azidomethyl)biphenyl include its molecular formula C14H12N6, average mass of 264.285 Da, and monoisotopic mass of 264.112335 Da .Wissenschaftliche Forschungsanwendungen
OLED Applications
Research on derivatives of biphenyl compounds, such as 4,4'-bis(1,2,2-triphenylvinyl)biphenyl and its variants, has shown significant potential in the field of organic light-emitting diodes (OLEDs). These derivatives exhibit deep-blue emissions, which are key for developing non-doped OLED devices. The effective control of π-conjugation length in these compounds ensures their suitability for OLED applications, offering a novel approach for the design of deep-blue aggregation-induced emission luminogens (Huang et al., 2013).
Synthesis of Multi-Iodoarenes
In the field of pharmaceutical and electronic materials, biphenyl compounds have been used as precursors. A study highlighted the use of biphenyl and similar compounds to create previously inaccessible multi-iodoarenes via a templated deprotonative metalation approach. These iodoarenes are essential for high-impact transformations in pharmaceuticals, molecular electronics, and nanomaterials industries (Martı́nez-Martı́nez et al., 2017).
Polyimide Synthesis
Research has been conducted on synthesizing polyimides based on bis(p-aminophenoxy)biphenyls, which are related to biphenyl compounds. These polyimides exhibit various properties like high thermal stability, making them suitable for advanced material applications (Hsiao et al., 1995).
Safety and Hazards
While specific safety and hazard information for 4,4’-Bis(azidomethyl)biphenyl was not found, it’s important to note that organic azides are generally considered hazardous due to their reactivity . They can cause skin and eye irritation, respiratory irritation, and are very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Organic azides like 4,4’-Bis(azidomethyl)biphenyl have shown promise in the field of material sciences . Their ability to release nitrogen and produce highly reactive nitrenes makes them efficient in polymer crosslinking, altering the physical properties of polymers, and boosting efficiencies of polymer-based devices . This holds potential for the development of more sustainable polymers .
Eigenschaften
IUPAC Name |
1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBLYGHUVFKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



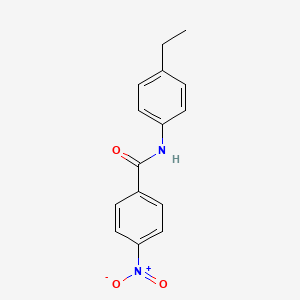
![1-[[Dibromo(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B3249956.png)


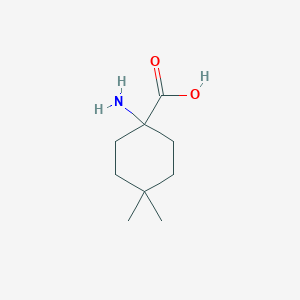
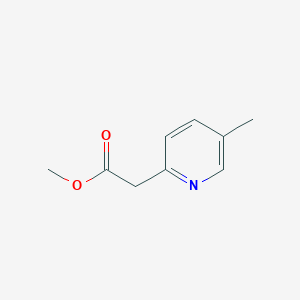
![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)
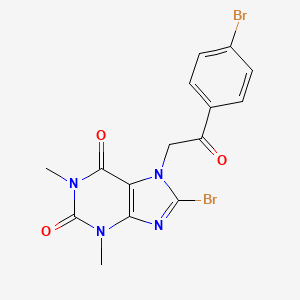

![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)


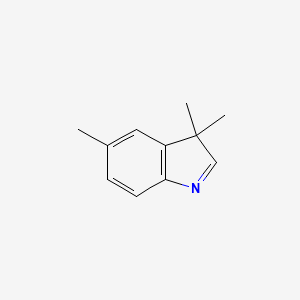
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)